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Compound of Interest

Compound Name: 4-Bromo-1-methoxyisoquinoline

Cat. No.: B1292691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a viable synthetic pathway for

4-Bromo-1-methoxyisoquinoline, a heterocyclic compound of interest in medicinal chemistry

and drug development. The synthesis is presented as a multi-step process, commencing from

readily available isoquinoline. This guide includes detailed experimental protocols, a summary

of quantitative data, and a visual representation of the synthetic route to facilitate

understanding and replication in a laboratory setting.

Synthetic Pathway Overview
The synthesis of 4-Bromo-1-methoxyisoquinoline can be efficiently achieved through a

three-step sequence starting from isoquinoline. The pathway involves an initial electrophilic

bromination to selectively introduce a bromine atom at the C4 position. Subsequently, the

isoquinoline core is activated at the C1 position via N-oxidation followed by chlorination. The

final step involves a nucleophilic substitution of the chloro group with a methoxy group to yield

the target compound.
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Figure 1: Proposed synthesis pathway for 4-Bromo-1-methoxyisoquinoline.
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Quantitative Data Summary
The following table summarizes the key quantitative data for the intermediates and the final

product in this synthetic pathway.

Compound
Molecular
Formula

Molar Mass (
g/mol )

Melting Point
(°C)

Boiling Point
(°C)

Isoquinoline C₉H₇N 129.16 26-28 242

4-

Bromoisoquinolin

e

C₉H₆BrN 208.06 39-43 280-285

4-Bromo-1-

chloroisoquinolin

e

C₉H₅BrClN 242.50 Not available Not available

4-Bromo-1-

methoxyisoquinol

ine

C₁₀H₈BrNO 238.08 53-55 Not available

Detailed Experimental Protocols
Step 1: Synthesis of 4-Bromoisoquinoline
This procedure is adapted from a known method for the direct bromination of isoquinoline.[1]

Materials:

Isoquinoline hydrochloride (0.20 mole)

Nitrobenzene (50 mL)

Bromine (0.22 mole)

Procedure:

In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer,

combine isoquinoline hydrochloride (33.3 g, 0.20 mole) and nitrobenzene (50 mL).
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Heat the mixture to approximately 180°C with stirring to obtain a clear yellow solution.

Add bromine (35.2 g, 0.22 mole) dropwise to the solution over a period of 1 hour and 15

minutes. A smooth evolution of hydrogen chloride should be observed.

After the addition of bromine is complete, continue heating and stirring the amber-red

solution at 180°C.

Monitor the reaction progress. After approximately 3 to 5 hours, the evolution of hydrogen

chloride should significantly slow down or cease, and a thin slurry of crystals may begin to

form.

Cool the reaction mixture and isolate the product. Purification can be achieved by

recrystallization or column chromatography.

Step 2: Synthesis of 4-Bromo-1-chloroisoquinoline
This two-part procedure involves the N-oxidation of 4-bromoisoquinoline followed by

chlorination.

Part A: Synthesis of 4-Bromoisoquinoline N-oxide

Materials:

4-Bromoisoquinoline

meta-Chloroperoxybenzoic acid (m-CPBA)

Dichloromethane (CH₂Cl₂)

Procedure:

Dissolve 4-bromoisoquinoline in dichloromethane in a round-bottom flask.

Cool the solution in an ice bath.

Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the

temperature below 5°C.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring

the reaction by TLC.

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium

bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield 4-bromoisoquinoline N-oxide.

Part B: Synthesis of 4-Bromo-1-chloroisoquinoline

Materials:

4-Bromoisoquinoline N-oxide

Phosphorus oxychloride (POCl₃)

Procedure:

Carefully add phosphorus oxychloride (in excess, can be used as both reagent and solvent)

to the crude 4-bromoisoquinoline N-oxide in a flask equipped with a reflux condenser.

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

After completion, cool the reaction mixture to room temperature and carefully pour it onto

crushed ice to quench the excess POCl₃.

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide)

until it is alkaline.

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl

acetate).

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure. The crude product can be purified by column chromatography.

Step 3: Synthesis of 4-Bromo-1-methoxyisoquinoline
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This final step is a nucleophilic aromatic substitution reaction.

Materials:

4-Bromo-1-chloroisoquinoline

Sodium methoxide (NaOMe)

Methanol (MeOH)

Procedure:

Dissolve 4-bromo-1-chloroisoquinoline in anhydrous methanol in a round-bottom flask.

Add a solution of sodium methoxide in methanol (typically 1.1 to 2.0 equivalents) to the

reaction mixture.

Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.

Once the reaction is complete, cool the mixture to room temperature and remove the

methanol under reduced pressure.

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify the crude product by column chromatography on silica gel to afford 4-bromo-1-
methoxyisoquinoline.

Disclaimer: The provided experimental protocols are intended for informational purposes and

should only be performed by trained professionals in a suitably equipped laboratory.

Appropriate safety precautions must be taken at all times.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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